5-(aminomethyl)-N-ethylpyridine-2-sulfonamide 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18258475
InChI: InChI=1S/C8H13N3O2S/c1-2-11-14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6,11H,2,5,9H2,1H3
SMILES:
Molecular Formula: C8H13N3O2S
Molecular Weight: 215.28 g/mol

5-(aminomethyl)-N-ethylpyridine-2-sulfonamide

CAS No.:

Cat. No.: VC18258475

Molecular Formula: C8H13N3O2S

Molecular Weight: 215.28 g/mol

* For research use only. Not for human or veterinary use.

5-(aminomethyl)-N-ethylpyridine-2-sulfonamide -

Specification

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
IUPAC Name 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
Standard InChI InChI=1S/C8H13N3O2S/c1-2-11-14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6,11H,2,5,9H2,1H3
Standard InChI Key RLGJSBKPUYXEFE-UHFFFAOYSA-N
Canonical SMILES CCNS(=O)(=O)C1=NC=C(C=C1)CN

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-ethyl-5-(aminomethyl)pyridine-2-sulfonamide, reflecting its ethyl-substituted sulfonamide group and the aminomethyl functional group on the pyridine ring . Its molecular formula, C8H13N3O2S\text{C}_8\text{H}_{13}\text{N}_3\text{O}_2\text{S}, was confirmed through high-resolution mass spectrometry (HRMS) and computational analysis . The compound’s structure distinguishes it from related derivatives such as 5-(hydroxymethyl)-N-ethylpyridine-2-sulfonamide, which replaces the aminomethyl group with a hydroxymethyl substituent .

Structural Depiction and Bonding

The 2D structure (Figure 1) features a pyridine core with a sulfonamide group (-SO2_2NH-) at the 2-position and an aminomethyl (-CH2_2NH2_2) group at the 5-position. The ethyl group attached to the sulfonamide nitrogen introduces steric and electronic effects that influence reactivity. The SMILES notation, O=S(C1=NC=C(CN)C=C1)(NCC)=O, encodes this connectivity . Comparative analysis with the hydroxymethyl analog (SMILES: CCNS(=O)(=O)C1=NC=C(C=C1)CO) highlights the impact of substituting oxygen with nitrogen in the methyl side chain .

Table 1: Structural Comparison with Related Sulfonamides

CompoundSubstituent (Position)Molecular FormulaSMILES
5-(Aminomethyl)-N-ethylpyridine-2-sulfonamide-CH2_2NH2_2 (5)C8H13N3O2S\text{C}_8\text{H}_{13}\text{N}_3\text{O}_2\text{S}O=S(C1=NC=C(CN)C=C1)(NCC)=O
5-(Hydroxymethyl)-N-ethylpyridine-2-sulfonamide-CH2_2OH (5)C8H12N2O3S\text{C}_8\text{H}_{12}\text{N}_2\text{O}_3\text{S}CCNS(=O)(=O)C1=NC=C(C=C1)CO

Synthesis and Manufacturing

Purification and Yield

Purification typically involves column chromatography or recrystallization. The hydroxymethyl analog reports a purity of 98%, suggesting similar methods could achieve high yields for the aminomethyl derivative . Challenges may arise from the aminomethyl group’s reactivity, necessitating protective strategies during synthesis.

Physicochemical Properties

Molecular Weight and Solubility

With a molecular weight of 215.27 g/mol, the compound is moderately sized, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The calculated LogP value of -0.1615 indicates slight hydrophilicity, consistent with the presence of sulfonamide and aminomethyl groups .

Topological Polar Surface Area (TPSA)

The TPSA of 85.08 Ų, derived from computational analysis, suggests high polarity due to multiple hydrogen-bonding sites (sulfonamide oxygen, amine nitrogen) . This property may influence membrane permeability and bioavailability in drug design contexts.

Table 2: Key Physicochemical Parameters

ParameterValueMethod/Source
Molecular Weight215.27 g/molHRMS
LogP-0.1615Computational
TPSA85.08 ŲComputational
Rotatable Bonds4PubChem

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Although specific NMR data for 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide are unavailable, related compounds offer predictive insights. For instance, the 1H^1\text{H} NMR spectrum of N-ethyl-5-(hydroxymethyl)pyridine-2-sulfonamide shows signals for the ethyl group (δ 1.1 ppm, triplet), hydroxymethyl protons (δ 4.5 ppm), and aromatic pyridine protons (δ 7.5–8.5 ppm) . The aminomethyl group in the target compound would likely exhibit resonances near δ 3.3 ppm (CH2_2NH2_2) and δ 1.5 ppm (NH2_2) .

Infrared (IR) Spectroscopy

The IR spectrum is expected to feature stretches for sulfonamide S=O (1130–1370 cm1^{-1}), amine N-H (3300–3500 cm1^{-1}), and aromatic C=C (1450–1600 cm1^{-1}). These align with data from N-ethyl-1-[(ethylcarbamoyl)(5-nitrobenzothiazol-3-yl)amino]methanesulfonamide, which shows S=O stretches at 1351 cm1^{-1} .

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